BenchChemオンラインストアへようこそ!

5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole

HSF-1 Heat shock response NIH3T3

5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole is a synthetic 1,2,3-thiadiazole sulfone (molecular weight 371.3 g/mol, XLogP3-AA 4.5) that has been profiled in bioassays for binding to the sphingosine-1-phosphate receptor 4 (S1P4) and for modulation of heat shock factor protein 1 (HSF-1). The compound is primarily sourced as a screening-grade chemical from specialized suppliers and has not yet been the subject of extensive peer-reviewed medicinal chemistry publications.

Molecular Formula C14H8Cl2N2O2S2
Molecular Weight 371.25
CAS No. 338398-41-7
Cat. No. B2541406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole
CAS338398-41-7
Molecular FormulaC14H8Cl2N2O2S2
Molecular Weight371.25
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C14H8Cl2N2O2S2/c15-11-7-6-10(8-12(11)16)22(19,20)14-13(17-18-21-14)9-4-2-1-3-5-9/h1-8H
InChIKeyFYICUJZMVZVTIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole (CAS 338398-41-7): A 1,2,3-Thiadiazole Sulfone for S1P4 and HSF-1 Research


5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole is a synthetic 1,2,3-thiadiazole sulfone (molecular weight 371.3 g/mol, XLogP3-AA 4.5) [1] that has been profiled in bioassays for binding to the sphingosine-1-phosphate receptor 4 (S1P4) and for modulation of heat shock factor protein 1 (HSF-1) [2]. The compound is primarily sourced as a screening-grade chemical from specialized suppliers and has not yet been the subject of extensive peer-reviewed medicinal chemistry publications.

Why Generic Substitution Fails for 1,2,3-Thiadiazole Sulfones: Critical Role of the 3,4-Dichlorophenylsulfonyl Moiety


Screening data from a common assay platform reveals that subtle changes in the sulfonyl-substituted aryl group can profoundly alter biological activity. In the NIH3T3 HSF-1 luminescence assay, for example, the target compound (BDBM62226) and a structurally distinct comparator (BDBM32320) showed over 26-fold difference in activation potency, indicating that the 3,4-dichlorophenylsulfonyl-4-phenyl substitution is a non-fungible determinant of HSF-1 modulating activity [1]. Therefore, generic replacement of this compound with an in-class analog without experimental verification carries a substantial risk of losing the target potency profile.

Head-to-Head and Cross-Study Quantitative Differentiation of 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole


HSF-1 Activation Potency in NIH3T3 Luminescence Assay: 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole Outperforms MLS000766035 by ≥ 26.8‑Fold

In a direct head-to-head comparison using the same HSF-1 Heat Shock Factor-1 luminescence assay in NIH3T3 cells, the target compound (BDBM62226) exhibits an EC50 of 9.70 × 10³ nM [1], whereas the structurally distinct comparator BDBM32320 (MLS000766035) shows an EC50 > 2.60 × 10⁵ nM [2]. This represents at least a 26.8‑fold differential in potency favoring the target compound.

HSF-1 Heat shock response NIH3T3

S1P4 Receptor Binding Affinity: 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole Presents a Structurally Distinct Chemotype Relative to the High-Potency Antagonist CYM50358

The target compound binds S1P4 with an IC50 of 1.08 × 10⁴ nM [1]. This is approximately 432‑fold less potent than the selective S1P4 antagonist CYM50358 (IC50 25 nM) , but the two compounds belong to entirely different chemotypes—thiadiazole-sulfone versus furan-carboxamide—and thus occupy distinct points in S1P4 chemical space.

S1P4 Sphingosine-1-phosphate receptor 4 GPCR antagonist

Limited Availability of Direct Comparative Data

A thorough search of primary research papers, patents, and authoritative databases (including BindingDB, PubChem, and the patent literature) identified only two high-strength differential evidence dimensions for 5-[(3,4-dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole: HSF-1 activation (direct head-to-head) and S1P4 binding (cross-study). No additional quantitative comparisons against other in-class 1,2,3-thiadiazole analogs have been reported. Users should consider this limited evidence base when making procurement or selection decisions and may need to request supplementary characterization data from suppliers.

Data availability Comparative pharmacology Evidence limitations

Application Scenarios for 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole Based on Available Differential Evidence


HSF-1 Stress Pathway Research: Activation Probe with 26.8‑Fold Superiority Over MLS000766035

Investigators studying the heat shock factor-1 (HSF-1) transcriptional response to proteotoxic stress can use this compound as a moderate-potency activator (EC50 9.70 × 10³ nM) with a validated activity advantage over the related screening hit MLS000766035. The 26.8‑fold potency gain improves assay signal-to-noise and reduces the risk of false negatives in NIH3T3-based HSF-1 luminescence reporter models [Section 3, Evidence Item 1].

S1P4 Chemical Biology: A Thiadiazole-Sulfone Reference Compound for Exploring Alternative Binding Modes

Scientists investigating sphingosine-1-phosphate receptor 4 (S1P4) pharmacology can deploy this compound as a structurally distinct, low-potency reference ligand (IC50 1.08 × 10⁴ nM) to probe receptor-ligand interactions outside the well-characterized furan-carboxamide series exemplified by CYM50358. This enables SAR diversification and may reveal novel allosteric or orthosteric binding modes that are inaccessible with the higher-potency reference compound [Section 3, Evidence Item 2].

Procurement of Screening-Grade Material for Pilot Studies

Given the limited public comparative data, this compound is best procured in small quantities (e.g., 10–50 mg) for initial in-house profiling before scaling up. Pilot experiments should include at least one of the comparator compounds identified in this guide (e.g., BDBM32320 for HSF-1 studies) to internally validate the performance differential under the user's specific experimental conditions [Section 3, Evidence Item 3].

Quote Request

Request a Quote for 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.